N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole moiety at the 3-position of the phenyl ring and a sulfonyl group linked to a 3,4-dihydroquinoline scaffold. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, known for its role in enhancing binding affinity to biological targets such as kinases and GPCRs . The sulfonyl group contributes to solubility and hydrogen-bonding interactions, while the dihydroquinoline fragment may confer conformational rigidity and metabolic stability . The compound’s synthesis likely involves sequential functionalization of the benzamide core, as inferred from analogous pathways in the literature (e.g., sulfonylation and nucleophilic substitution reactions) .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-23-10-5-8-22(19-23)29-31-25-11-2-4-13-27(25)36-29)21-14-16-24(17-15-21)37(34,35)32-18-6-9-20-7-1-3-12-26(20)32/h1-5,7-8,10-17,19H,6,9,18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPUMSCKGLZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
Benzothiazole derivatives are well-known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The incorporation of various functional groups into the benzothiazole framework enhances these biological activities. The specific compound in focus combines a benzothiazole moiety with a sulfonamide and a quinoline structure, which may contribute to its unique biological profile.
2. Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole : The initial step involves the reaction of 2-aminobenzothiazole with appropriate acyl chlorides.
- Introduction of Sulfonamide : The benzothiazole derivative is then reacted with a sulfonamide compound under basic conditions.
- Quinoline Integration : Finally, the quinoline moiety is introduced via a coupling reaction.
The overall yield and purity of the compound can be enhanced through purification techniques such as recrystallization or chromatography.
3.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains and fungi:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2e | Candida albicans | 1.23 μg/mL |
| 2d | E. coli | 0.75 μg/mL |
These findings suggest that modifications in the benzothiazole structure can lead to enhanced antimicrobial efficacy .
3.2 Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. For example, compounds containing the benzothiazole framework have demonstrated inhibition of cell proliferation in various cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
4.1 Case Study on Antifungal Activity
In a recent investigation, a series of thiazole derivatives were synthesized and tested for antifungal activity against Candida species. Among them, one compound exhibited an MIC comparable to established antifungal agents like ketoconazole . This study underscores the potential for developing new antifungal treatments based on benzothiazole scaffolds.
4.2 Case Study on Anticancer Efficacy
Another study focused on the anticancer effects of benzothiazole derivatives in vitro and in vivo models. The results indicated significant tumor growth inhibition in xenograft models treated with these compounds . The study also highlighted favorable pharmacokinetic profiles, suggesting good bioavailability and metabolic stability.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. The ongoing exploration into its synthesis and biological mechanisms will likely yield valuable insights into its potential therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzothiazole moiety, a sulfonamide linkage, and a dihydroquinoline unit. These structural elements contribute to its bioactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide exhibit significant anticancer properties. For instance, derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promising antiproliferative effects against various cancer cell lines .
Case Study:
In one study, a series of quinoline derivatives were synthesized and tested for their ability to inhibit VEGFR-2, resulting in several candidates that displayed potent anticancer activity .
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| Compound A | 10 | VEGFR-2 |
| Compound B | 15 | VEGFR-2 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in relation to Alzheimer’s disease. Research has indicated that benzothiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain .
Case Study:
A study synthesized several benzothiazole-based phenols and evaluated their acetylcholinesterase inhibitory activities, with one compound achieving an IC50 value of 2.7 µM, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| Compound C | 2.7 | AChE Inhibition |
Synthesis of Related Compounds
The synthesis of this compound typically involves multi-step reactions including acylation and coupling reactions. Various methods have been explored to optimize yield and purity.
Synthesis Overview:
- Starting Materials: Benzothiazole derivatives and sulfonamides.
- Key Reactions:
- Acylation
- Nucleophilic substitution
- Coupling reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural similarities and differences between the target compound and related analogs:
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
